molecular formula C12H14ClN3O4S B12748776 Acetophenone, 2-(2-imidazolin-2-ylthio)-4'-methoxy-3'-nitro-, monohydrochloride CAS No. 130623-21-1

Acetophenone, 2-(2-imidazolin-2-ylthio)-4'-methoxy-3'-nitro-, monohydrochloride

Cat. No.: B12748776
CAS No.: 130623-21-1
M. Wt: 331.78 g/mol
InChI Key: HHPJDZVLTSIIQE-UHFFFAOYSA-N
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Description

Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride is a complex organic compound that belongs to the class of substituted acetophenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride typically involves the condensation of 2-imidazoline with a substituted acetophenone derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated process control systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted acetophenone derivative, while substitution of the methoxy group can produce various functionalized acetophenone derivatives .

Scientific Research Applications

Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

130623-21-1

Molecular Formula

C12H14ClN3O4S

Molecular Weight

331.78 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-methoxy-3-nitrophenyl)ethanone;hydrochloride

InChI

InChI=1S/C12H13N3O4S.ClH/c1-19-11-3-2-8(6-9(11)15(17)18)10(16)7-20-12-13-4-5-14-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H

InChI Key

HHPJDZVLTSIIQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)[N+](=O)[O-].Cl

Origin of Product

United States

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